
Quinoline-3-carboxamides
Overview
Description
Quinoline-3-carboxamides is a member of quinolines.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of quinoline-3-carboxamide derivatives for improved yield and purity?
Methodological Answer:
- Use coupling agents such as dichlorotriphenyl phosphorane, HBTU, or phosphorous oxychloride to facilitate amide bond formation between quinoline-3-carboxylic acid derivatives and aniline intermediates .
- Optimize reaction conditions (e.g., solvent choice, temperature) and employ purification techniques like recrystallization to isolate high-purity compounds (e.g., 75% yield for 3a and 3c derivatives) .
Q. What in vitro assays are commonly used to evaluate the anticancer activity of quinoline-3-carboxamides?
Methodological Answer:
- EGFR inhibition assays (IC50 determination) and cell viability tests (MTT or XTT assays) in cancer cell lines. For example, derivatives like 3a and 3b showed potent activity against EGFR-driven malignancies .
- Apoptosis induction can be quantified via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
Q. How do researchers analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematically vary substituents (e.g., chlorophenyl, hydroxyphenyl, furan groups) and measure changes in bioactivity using binding assays (e.g., surface plasmon resonance for S100A9 interaction) .
- Correlate structural modifications (e.g., electron-withdrawing groups) with potency in disease models (e.g., murine autoimmune encephalomyelitis) .
Advanced Research Questions
Q. What experimental approaches resolve conflicting data on the zinc/calcium dependency of S100A9 binding to this compound?
Methodological Answer:
- Perform in vitro binding assays under controlled ion concentrations. For example, surface plasmon resonance confirmed Zn²⁺/Ca²⁺ is essential for S100A9 interaction with ABR-215757 .
- Validate findings in vivo using knockout models (e.g., S100A12-expressing vs. S100A12-deficient ApoE⁻/⁻ mice) to isolate ion-dependent effects .
Q. How can mixed-methods research designs enhance mechanistic studies of this compound in atherosclerosis?
Methodological Answer:
- Combine quantitative histology (necrotic core size, calcification measurements) with qualitative transcriptomic analysis (qRT-PCR for RAGE/TLR4 expression) .
- Use statistical methods (ANOVA with Bonferroni correction) and thematic analysis of gene regulatory networks to triangulate findings .
Q. What strategies improve molecular docking accuracy for quinoline-3-carboxamide derivatives targeting EGFR or S100A9?
Methodological Answer:
- Employ high-resolution crystal structures of EGFR (PDB ID: 1M17) or S100A9 (PDB ID: 4GGF) for docking simulations.
- Validate predictions with mutagenesis studies (e.g., alanine scanning of S100A9’s quinoline-binding domain) .
Q. How are in vivo models of fibrosis optimized to test quinoline-3-carboxamide efficacy?
Methodological Answer:
- Use N-IF mice, which develop spontaneous liver fibrosis, and quantify CD45⁺ inflammatory cell infiltration via flow cytometry .
- Assess collagen deposition (Masson’s trichrome staining) and serum biomarkers (TGF-β, TIMP-1) pre- and post-treatment .
Q. What methodologies address the dual role of this compound in immunomodulation and tumor metastasis suppression?
Methodological Answer:
- Co-culture NK cells with dendritic cells and measure DNAM-1 upregulation via flow cytometry .
- Use syngeneic tumor models (e.g., B16 melanoma) to evaluate metastasis inhibition and correlate with S100A9/RAGE pathway modulation .
Q. How do researchers design kinetic studies to characterize quinoline-3-carboxamide binding to S100A9?
Methodological Answer:
- Perform surface plasmon resonance (SPR) with immobilized S100A9 and varying quinoline concentrations to calculate association/dissociation rates (kₐ, kₐ) .
- Validate SPR data with isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔG, ΔH) .
Q. What statistical frameworks are critical for analyzing dose-response relationships in quinoline-3-carboxamide studies?
Methodological Answer:
Properties
Molecular Formula |
C21H14FN3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-oxo-7-pyridin-4-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H14FN3O2/c22-15-2-4-16(5-3-15)25-12-18(21(23)27)20(26)17-6-1-14(11-19(17)25)13-7-9-24-10-8-13/h1-12H,(H2,23,27) |
InChI Key |
ACBLGRAOCIXXAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)C4=CC=NC=C4)C(=O)N)F |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)C4=CC=NC=C4)C(=O)N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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